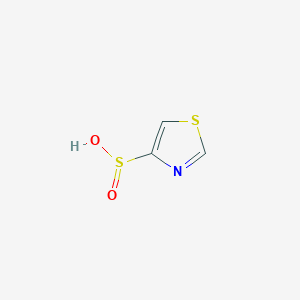

Thiazole-4-sulfinicacid

Description

Thiazole-4-sulfinic acid stands at the intersection of two important classes of organic compounds: thiazoles and sulfinic acids. Its unique hybrid structure bestows upon it a chemical reactivity that is of considerable interest to synthetic chemists.

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of heterocyclic chemistry. tandfonline.commdpi.com Its aromatic nature, arising from the delocalization of pi-electrons, imparts significant stability to the ring system. researchgate.net The thiazole nucleus is a privileged scaffold found in a multitude of natural products, most notably thiamine (B1217682) (Vitamin B1), and a vast array of synthetic compounds with diverse applications. tandfonline.comnih.gov

The reactivity of the thiazole ring is characterized by the presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom. numberanalytics.com This electronic arrangement makes the ring susceptible to various chemical transformations, including electrophilic substitution, which typically occurs at the C5 position. numberanalytics.com The C2 position of the thiazole ring possesses an acidic proton, rendering it highly reactive and a key site for functionalization. nih.gov Thiazole derivatives have been extensively studied and are integral to the development of pharmaceuticals, agrochemicals, and materials science. frontiersin.orgfrontiersin.org

Sulfinic acids (RSO₂H) and their corresponding salts (sulfinates) are versatile reagents in the field of organic synthesis. acs.org Though sometimes considered challenging to handle due to their potential instability, their utility as synthetic intermediates is well-established. They serve as valuable precursors for the formation of a wide range of sulfur-containing compounds, including sulfones and sulfonamides, which are important functional groups in many biologically active molecules. acs.org

A key aspect of sulfinic acid reactivity is their ability to act as precursors to sulfonyl radicals upon one-electron oxidation. These radicals can participate in a variety of addition reactions, particularly with alkenes and alkynes, enabling the construction of complex molecular architectures. theses.cz The development of methods for the generation and utilization of sulfinic acids and their derivatives remains an active area of research, with a focus on creating milder and more efficient synthetic protocols.

The rationale for the investigation of Thiazole-4-sulfinic acid stems from the unique combination of the thiazole ring and the sulfinic acid functional group. This juxtaposition is expected to result in a molecule with a distinct reactivity profile, making it a valuable building block in synthetic chemistry.

The key structural features of thiazole derivatives, including bond lengths and angles, have been elucidated through various spectroscopic and computational methods. qeios.comrsc.orgfrontiersin.org These studies provide a foundational understanding of the geometry and conformational preferences of such molecules, which is crucial for predicting their reactivity and interactions with other molecules.

Current research interest in Thiazole-4-sulfinic acid and its derivatives is primarily driven by their potential as versatile synthetic intermediates. The primary objective is to harness the unique reactivity of this compound for the efficient synthesis of more complex thiazole-containing molecules. These target molecules often have potential applications in medicinal chemistry and materials science.

The scope of research includes:

Development of Synthetic Methodologies: A significant focus is on creating efficient and selective methods for the synthesis of Thiazole-4-sulfinic acid and its derivatives. This includes exploring various starting materials and reaction conditions. nih.gov

Exploration of Reactivity: Investigating the chemical reactivity of the Thiazole-4-sulfinic acid moiety, including its role in cycloaddition reactions, metal-catalyzed cross-coupling reactions, and as a precursor to sulfonyl-containing thiazoles. numberanalytics.comtheses.cz

Synthesis of Biologically Active Molecules: Utilizing Thiazole-4-sulfinic acid as a building block for the synthesis of novel compounds with potential therapeutic properties, such as enzyme inhibitors or receptor modulators. frontiersin.orgiaea.org

Computational and Mechanistic Studies: Employing computational chemistry to understand the electronic structure, stability, and reaction mechanisms involving Thiazole-4-sulfinic acid to guide further synthetic efforts. qeios.comresearchgate.net

While direct studies on Thiazole-4-sulfinic acid may be limited, research on closely related analogues, such as thiazole-4-sulfonyl chlorides and various substituted thiazole-4-sulfinic acids, provides valuable insights into the potential of this chemical entity. theses.cz

Interactive Data Tables

Table 1: General Properties of Thiazole and Sulfinic Acid Moieties

| Feature | Thiazole Moiety | Sulfinic Acid Moiety |

| General Formula | C₃H₃NS | R-S(=O)OH |

| Key Atoms | Carbon, Hydrogen, Nitrogen, Sulfur | Carbon, Hydrogen, Oxygen, Sulfur |

| Nature | Aromatic Heterocycle | Organosulfur Acid |

| Primary Reactivity | Electrophilic Substitution at C5, Deprotonation at C2 | Nucleophilic Sulfur, Radical Precursor |

| Common Derivatives | Aminothiazoles, Thiazolium salts | Sulfones, Sulfonamides |

Table 2: Examples of Thiazole-Containing Compounds in Research

| Compound Name | Key Structural Features | Area of Research | Reference |

| Meloxicam | 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | Anti-inflammatory Drug | nih.gov |

| Fanetizole | 2-(phenylamino)-4-(2-phenylethyl)thiazole | Immunomodulatory Drug | nih.gov |

| Abafungin | 1-[(1R,2R)-2-[(2,4-difluorophenyl)sulfanyl]-2-(2,4-difluorophenyl)-1-methylpropyl]-1,5-dihydro-4H-1,2,4-triazol-4-one | Antifungal Agent | nih.gov |

| 2-Amino-4-aryl-thiazoles | 2-amino group, 4-aryl substituent | Synthetic Intermediates | frontiersin.org |

Properties

Molecular Formula |

C3H3NO2S2 |

|---|---|

Molecular Weight |

149.20 g/mol |

IUPAC Name |

1,3-thiazole-4-sulfinic acid |

InChI |

InChI=1S/C3H3NO2S2/c5-8(6)3-1-7-2-4-3/h1-2H,(H,5,6) |

InChI Key |

STDAOLMYBMCHRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)S(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Thiazole 4 Sulfinic Acid and Analogous Sulfur Containing Thiazoles

Direct Synthetic Pathways to Thiazole-4-sulfinic Acid

Direct synthetic approaches to thiazole-4-sulfinic acid are not extensively documented in the literature, often due to the inherent instability of sulfinic acids. However, theoretical pathways can be proposed based on established transformations of related sulfur-containing functional groups.

Oxidation-Based Approaches to Thiazole (B1198619) Sulfinic Acids

The controlled oxidation of a corresponding thiazole-4-thiol is a plausible, albeit challenging, route to thiazole-4-sulfinic acid. The primary difficulty lies in preventing over-oxidation to the more stable sulfonic acid. The reaction pathway involves the sequential oxidation of the thiol to a sulfenic acid intermediate, which is then further oxidized to the desired sulfinic acid.

Reaction Pathway: Thiazole-4-thiol → Thiazole-4-sulfenic acid (intermediate) → Thiazole-4-sulfinic acid → Thiazole-4-sulfonic acid (over-oxidation product)

Achieving selectivity for the sulfinic acid requires mild and carefully controlled oxidizing conditions. A variety of oxidizing agents have been employed for the conversion of thiols to sulfinic acids in other systems, and their application to a thiazole-4-thiol precursor could be explored.

| Oxidizing Agent | Potential Reaction Conditions | Notes |

| Hydrogen peroxide (H₂O₂) | Stoichiometric amounts in a suitable solvent | Over-oxidation is a significant risk. |

| m-Chloroperoxybenzoic acid (m-CPBA) | Low temperature, controlled addition | Often used for epoxidations, but can oxidize sulfur. |

| Oxaziridines | Neutral, aprotic conditions | May offer better control over the oxidation state. |

Detailed research findings on the direct oxidation of a thiazole-4-thiol to thiazole-4-sulfinic acid are scarce, necessitating careful experimental design and optimization to achieve the desired product.

Strategies from Thiazole-4-carbonyl Precursors

The conversion of thiazole-4-carbonyl compounds, such as carboxylic acids or amides, into a sulfinic acid group represents a significant synthetic challenge. Such a transformation would likely involve a multi-step sequence rather than a direct conversion. A hypothetical pathway could involve the conversion of a thiazole-4-carboxamide (B1297466) to a thioamide, followed by oxidative cleavage. However, this is not a standard or well-documented method for the synthesis of sulfinic acids.

Another theoretical approach could be a decarbonylative sulfinylation of a thiazole-4-carboxylic acid derivative, but this remains a largely unexplored area for this specific heterocyclic system.

Indirect Synthesis and Derivatization Strategies

Indirect methods, which involve the synthesis of more stable precursors followed by their conversion to the target sulfinic acid, are generally more practical and better documented.

Precursor Synthesis via Hantzsch Thiazole Routes and Modifications

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. nih.govresearchgate.netsynarchive.com This method involves the condensation of an α-haloketone with a thioamide. nih.govresearchgate.net By selecting appropriate starting materials, a functional group can be introduced at the 4-position of the thiazole ring, which can later be converted to a sulfinic acid.

The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

Table of Hantzsch Synthesis Precursors for Substituted Thiazoles

| α-Haloketone | Thioamide | Resulting Thiazole |

| 2-Bromoacetophenone | Thiourea (B124793) | 2-Amino-4-phenylthiazole chemhelpasap.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted 2-aminothiazole (B372263) derivative nih.gov |

| Chloroacetone | 1,4-Disubstituted thiosemicarbazides | 2,3,4-Trisubstituted thiazole nih.gov |

Modifications to the classic Hantzsch synthesis can allow for the introduction of a sulfur-containing substituent at the 4-position. For instance, using an α-haloketone that already contains a protected thiol or another sulfur moiety could lead to a thiazole precursor amenable to conversion to a sulfinic acid.

Formation of Thiazole-4-carboxylic Acid Analogues and their Potential Conversion

The synthesis of thiazole-4-carboxylic acid and its derivatives provides a stable and versatile intermediate that could potentially be converted to thiazole-4-sulfinic acid. Several synthetic routes to 2-substituted thiazole-4-carboxylic acids have been reported. One such method involves the reaction of various aromatic aldehydes with dichloroacetic acid and thiourea to yield 2-amino-5-aryl-1,3-thiazole-4-carboxylic acids. uobaghdad.edu.iq Another approach describes the synthesis of 2-aryl-4,5-dihydrothiazole-4-carboxylates from aryl nitriles and methyl cysteine. mdpi.com

Examples of Synthesized Thiazole-4-carboxylic Acid Derivatives

| Starting Materials | Product | Reference |

| Aromatic aldehyde, dichloroacetic acid, thiourea | 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid | uobaghdad.edu.iq |

| Aryl nitrile, methyl cysteine | Methyl-2-aryl-4,5-dihydrothiazole-4-carboxylate | mdpi.com |

The conversion of the carboxylic acid functionality at the 4-position to a sulfinic acid is not a trivial transformation. A potential, though challenging, multi-step route could involve:

Conversion of the carboxylic acid to a carboxamide.

Dehydration of the amide to a nitrile.

Reduction of the nitrile to an amine.

Diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper catalyst (a modified Sandmeyer reaction) to form a sulfonyl chloride, which could then be reduced.

Synthesis of Thiazole-4-sulfonyl Chlorides and Related Sulfur-Oxidized Thiazoles

A more direct and viable indirect route to thiazole-4-sulfinic acid involves the synthesis of the corresponding thiazole-4-sulfonyl chloride, followed by its reduction. A preparative-scale synthesis of 2-alkyl- and aryl-substituted thiazole-4-sulfonyl chlorides has been reported. This multi-step synthesis starts from chloralamides and proceeds through several intermediates to yield the desired sulfonyl chlorides.

The reduction of sulfonyl chlorides to sulfinic acids is a well-established transformation in organic chemistry. Common reducing agents for this purpose include sodium sulfite (B76179), zinc dust, or triphenylphosphine.

Table of Reagents for Reduction of Sulfonyl Chlorides to Sulfinic Acids

| Reducing Agent | General Reaction Conditions |

| Sodium sulfite (Na₂SO₃) | Aqueous solution, often with sodium bicarbonate |

| Zinc dust (Zn) | Acidic or neutral aqueous/alcoholic solution |

| Triphenylphosphine (PPh₃) | In the presence of a proton source |

Applying these reduction methods to a synthesized thiazole-4-sulfonyl chloride would be a logical and promising pathway to obtain thiazole-4-sulfinic acid. The choice of reducing agent and conditions would need to be optimized to ensure compatibility with the thiazole ring.

Emerging Catalytic and Green Chemistry Approaches in Thiazole Functionalization

Recent advancements in synthetic organic chemistry have emphasized the development of more sustainable and efficient methods for the construction of heterocyclic compounds like thiazoles. This has led to the exploration of novel catalytic systems and green chemistry principles to minimize environmental impact while maximizing reaction efficiency. These emerging approaches, including Brønsted acid catalysis, metal-free and solvent-free methodologies, and multicomponent reaction strategies, offer significant advantages over traditional synthetic routes.

Brønsted Acid Catalysis in Thiazole Synthesis

Brønsted acid catalysis has emerged as a powerful tool in organic synthesis, offering a metal-free and often milder alternative to Lewis acid catalysis. In the context of thiazole synthesis, Brønsted acids have been effectively utilized to promote cyclization and condensation reactions, leading to the formation of the thiazole ring from various starting materials.

One notable application involves the Brønsted acid-promoted sulfuration and annulation reaction for the one-pot synthesis of bis-substituted thiazoles. thieme-connect.combepls.competsd.orgufms.brrsc.orgrsc.org This method utilizes readily available starting materials such as benzylamines, acetophenones, and elemental sulfur. The choice of the Brønsted acid is crucial for the efficiency of this transformation under metal-free conditions. thieme-connect.combepls.competsd.orgufms.brrsc.orgrsc.org

Another innovative approach is the Brønsted acid-mediated insertion of thioureas or thioamides into sulfoxonium ylides. This process allows for the synthesis of a diverse range of thiazoles under mild, metal-free conditions with good to excellent yields. nih.govresearchgate.net The reaction demonstrates broad substrate tolerance, including the successful late-stage functionalization of complex molecules. nih.govresearchgate.net

Furthermore, the coupling of α-diazoketones with (thio)amides or thioureas, catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH), provides an efficient route to 2,4-disubstituted thiazoles. researchgate.netresearchgate.net This protocol is characterized by its mild reaction conditions and simplicity. researchgate.netresearchgate.net

The mechanism of Brønsted acid catalysis in these syntheses generally involves the protonation of a carbonyl or an imine group, which enhances the electrophilicity of the substrate and facilitates the subsequent nucleophilic attack and cyclization steps to form the thiazole ring.

Table 1: Examples of Brønsted Acid-Catalyzed Thiazole Synthesis

| Starting Materials | Brønsted Acid Catalyst | Key Features | Yields |

| Benzylamines, Acetophenones, Sulfur | Various Brønsted acids | One-pot, metal-free sulfuration/annulation | Good |

| Sulfoxonium ylides, Thioureas/Thioamides | Not specified | Mild conditions, metal-free, scalable | 34-95% |

| α-Diazoketones, (Thio)amides/Thioureas | Trifluoromethanesulfonic acid (TfOH) | Mild conditions, metal-free | Good to excellent |

| Propargylic alcohols, Thioamides | p-Toluenesulfonic acid (p-TsOH·H₂O) | Operationally simplistic, moisture-tolerant | Moderate to excellent |

Metal-Free and Solvent-Free Methodologies

The principles of green chemistry encourage the reduction or elimination of hazardous substances, including heavy metal catalysts and volatile organic solvents. In thiazole synthesis, significant strides have been made in developing metal-free and solvent-free approaches.

Metal-free synthetic routes often overlap with Brønsted acid catalysis, as these acids provide a non-metallic alternative for activating substrates. thieme-connect.combepls.competsd.orgufms.brrsc.orgrsc.org For instance, the aforementioned Brønsted acid-promoted synthesis of thiazoles from benzylamines, acetophenones, and sulfur is a prime example of a metal-free method. thieme-connect.combepls.competsd.orgufms.brrsc.orgrsc.org

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by using techniques like microwave or ultrasound irradiation. An eco-friendly and efficient approach for the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines has been developed using ultrasonic irradiation under solvent-free conditions. tandfonline.com This method offers advantages such as high yields, greater purity, and simple workups compared to conventional methods. tandfonline.com

The use of green solvents, such as water or ethanol, is another important aspect of these methodologies. A green protocol for the synthesis of thiazole-imino derivatives has been developed using acetic acid in an aqueous medium, avoiding the use of concentrated sulfuric acid and other organic solvents. ufms.brresearchgate.net

Table 2: Comparison of Green Chemistry Approaches in Thiazole Synthesis

| Methodology | Key Advantages | Examples |

| Metal-Free | Avoids toxic heavy metal catalysts, reduces purification steps. | Brønsted acid-catalyzed reactions. thieme-connect.combepls.competsd.orgufms.brrsc.orgrsc.org |

| Solvent-Free | Reduces volatile organic compound (VOC) emissions, simplifies workup. | Ultrasound-assisted synthesis of thiazoles. tandfonline.com |

| Green Solvents | Utilizes environmentally benign solvents like water or ethanol. | Synthesis in aqueous media. ufms.brresearchgate.net |

Multicomponent Reaction Strategies for Thiazole Scaffolds

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. MCRs are highly valued in medicinal and combinatorial chemistry due to their high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds in a single step.

Several multicomponent strategies have been developed for the synthesis of thiazole derivatives. thieme-connect.comresearchgate.net A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been reported, achieving high yields under mild, enzyme-catalyzed conditions. nih.govresearchgate.net This approach highlights the synergy between biocatalysis and multicomponent reactions for green and efficient synthesis.

Another example is a versatile multi-component, one-step reaction yielding 2,4-disubstituted thiazoles from oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide. thieme-connect.comresearchgate.net This method provides an alternative to traditional thiazole ring formation and is applicable to combinatorial chemistry. thieme-connect.comresearchgate.net Furthermore, a facile, green, one-pot multicomponent synthesis strategy has been employed to create novel thiazole scaffolds incorporating other heterocyclic moieties using reusable NiFe2O4 nanoparticles as a catalyst. acs.org

These MCRs not only streamline the synthetic process by reducing the number of reaction and purification steps but also allow for the introduction of multiple points of diversity in the final thiazole product, which is highly beneficial for the rapid generation of compound libraries for drug discovery. thieme-connect.comresearchgate.net

Table 3: Overview of Multicomponent Reactions for Thiazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Features |

| Secondary amines, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylates | Trypsin from porcine pancreas (PPT) | Thiazole derivatives | Chemoenzymatic, mild conditions, high yields. nih.govresearchgate.net |

| Oxo components, Primary amines, Thiocarboxylic acids, Isocyanide | One-pot, 20 °C | 2,4-Disubstituted thiazoles | High diversity, suitable for combinatorial chemistry. thieme-connect.comresearchgate.net |

| α-Halo carbonyl compound, Thiosemicarbazide, Various anhydrides | NiFe2O4 nanoparticles, Ethanol:water | Thiazole scaffolds with other heterocycles | Green, reusable catalyst. acs.org |

Mechanistic Investigations and Reactivity of Thiazole 4 Sulfinic Acid

Intrinsic Reactivity of the Thiazole-4-sulfinic Acid Functional Group

The reactivity of Thiazole-4-sulfinic acid is fundamentally dictated by the sulfinic acid moiety (–SO₂H), an organosulfur oxoacid group. This functional group positions the sulfur atom in an intermediate oxidation state, flanked by the lower sulfenic acid (–SOH) and the higher sulfonic acid (–SO₃H) states. This electronic configuration imparts a unique and dualistic chemical nature to the molecule.

The sulfinic acid group is an active participant in redox processes. It is susceptible to further oxidation while also being a product of the oxidation of lower sulfur forms.

Oxidation: The primary oxidative pathway for a sulfinic acid (RSO₂H) involves its conversion to the corresponding sulfonic acid (RSO₃H). This transformation can be initiated by various oxidizing agents. In biological contexts, this overoxidation can occur in the presence of excess oxidants like hydrogen peroxide (H₂O₂). nih.govnih.gov The reaction mechanism is believed to involve the nucleophilic attack of the sulfenate anion (RSO⁻) on the oxidant. nih.gov

Reduction: The reduction of sulfinic acids back to a lower oxidation state, such as a thiol, is a more complex process. In biological systems, specific enzymes like sulfiredoxin (Srx) can catalyze the reduction of certain protein sulfinic acids in an ATP-dependent manner. nih.govrsc.org This process often involves the formation of an activated sulfinic phosphoryl ester intermediate, which then reacts with a resolving thiol. nih.govrsc.org

The redox potential of the sulfinic acid group is a critical determinant of its stability and reactivity in a given chemical environment. Studies on model sulfenic acids (the precursor to sulfinic acids) have been crucial in determining thermodynamic properties, such as bond dissociation enthalpies, which are fundamental to understanding their antioxidant capabilities. researchgate.net

The sulfur atom in the sulfinic acid group exhibits both nucleophilic and electrophilic properties, a duality that governs its reaction patterns. rsc.org

Electrophilic Character: The sulfur atom is bonded to two electronegative oxygen atoms, which withdraw electron density, rendering the sulfur center electrophilic. This allows it to be attacked by nucleophiles. A wide range of biological nucleophiles, including thiols and amines, can react with sulfenic acids (the precursor), and this electrophilicity is a key feature. nsf.gov Probes used for detecting sulfenic acids, such as dimedone, capitalize on the electrophilic nature of the sulfur atom. rsc.orgpnas.org

Nucleophilic Character: The presence of a lone pair of electrons on the sulfur atom allows it to act as a nucleophile. Sulfenic acids, for instance, can react with electrophiles to form sulfoxide (B87167) adducts. nih.gov However, the sulfinic acid is generally considered less nucleophilic than a thiol or sulfenic acid due to the higher oxidation state of the sulfur. rsc.org This dual reactivity allows sulfinic acids to participate in a diverse array of chemical transformations, including self-condensation where one molecule acts as the electrophile and another as the nucleophile. nsf.gov

Reaction Pathways and Intermediates in Thiazole (B1198619) Ring Systems

The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both a sulfur and a nitrogen atom. numberanalytics.comchemicalbook.com The electron distribution within the ring makes the C5 position generally electron-rich and prone to electrophilic attack, while the C2 position is electron-deficient and susceptible to deprotonation or nucleophilic attack. pharmaguideline.comwikipedia.org

The synthesis of the thiazole core itself relies on a variety of cyclization reactions. These methods are crucial for constructing the foundational heterocyclic system.

Hantzsch Thiazole Synthesis: This is a cornerstone method involving the cyclocondensation of an α-halocarbonyl compound with a thioamide. chemicalbook.comencyclopedia.pubnih.gov The mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halocarbonyl, followed by dehydration to form the aromatic thiazole ring. encyclopedia.pub

Cook-Heilbron Synthesis: This pathway yields 5-aminothiazole derivatives through the reaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids under mild conditions. pharmaguideline.comencyclopedia.pub

Domino Reactions: Modern synthetic approaches often employ domino or tandem reactions. For example, 2-aminothiazoles can be synthesized via a domino alkylation-cyclization of propargyl bromides with thiourea (B124793). encyclopedia.pubnih.gov Another approach involves the reaction of N-propargylamines with carbon disulfide, which cyclize to form thiazole derivatives. beilstein-journals.org A proposed mechanism for one such cyclization involves the initial formation of an allene (B1206475) intermediate, followed by a regioselective 5-exo dig cyclization to produce the thiazole ring. acs.org

These cyclization strategies highlight the common mechanistic steps of nucleophilic attack, condensation, and dehydration/elimination that are central to forming the stable aromatic thiazole system.

Electron-Donating Groups (EDGs): Substituents like methyl groups (–CH₃) are electron-donating. They increase the electron density of the thiazole ring, enhancing its basicity and nucleophilicity. analis.com.my This makes the ring more reactive towards electrophiles.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂) or the sulfinic/sulfonyl moiety are electron-withdrawing. They decrease the electron density of the ring, which in turn reduces its basicity and nucleophilicity. analis.com.my This deactivation makes electrophilic substitution more difficult. Conversely, EWGs can make the ring more susceptible to nucleophilic attack. For instance, the C2 position becomes highly electron-deficient and can be attacked by nucleophiles when an EWG is present. ias.ac.in

The sulfinic acid group at the C4 position (–SO₂H) is expected to act as a strong electron-withdrawing group. This would deactivate the ring towards electrophilic substitution, making reactions at the C5 position less favorable than in an unsubstituted thiazole. It would also increase the acidity of the C2 proton, making it more easily removed by a strong base. wikipedia.org

Table 1: Effect of Substituents on Thiazole Ring Properties

| Substituent Type | Example Group | Position | Effect on Ring | Consequence | Reference |

|---|---|---|---|---|---|

| Electron-Donating | -CH₃ (Methyl) | Any | Increases electron density | Enhances basicity and nucleophilicity | analis.com.my |

| Electron-Withdrawing | -NO₂ (Nitro) | Any | Decreases electron density | Reduces basicity and nucleophilicity | analis.com.my |

| Electron-Withdrawing | -SO₂H (Sulfinic Acid) | C4 | Decreases electron density | Deactivates ring to electrophiles; acidifies C2-H | Inferred from wikipedia.organalis.com.myias.ac.in |

| Tautomeric Donor | -NH₂ (Amino) | C2 | Acts as electron source | Increases electron density at C5; activates ring to electrophiles | ias.ac.in |

Stability and Decomposition Pathways of Thiazole-4-sulfinic Acid

The stability of Thiazole-4-sulfinic acid is governed by the inherent stabilities of both the thiazole ring and the sulfinic acid functional group.

Thiazole Ring Stability: The thiazole ring is an aromatic system and is generally stable. wikipedia.org It is resistant to reduction by catalytic hydrogenation with platinum or by metal-in-acid reductions. pharmaguideline.com However, strong reducing agents like Raney nickel can cause desulfurization and ring degradation. pharmaguideline.com

Sulfinic Acid Stability: Sulfinic acids are notoriously reactive intermediates and are often unstable, making them difficult to isolate. researchgate.net Their stability is highly dependent on the nature of the R-group. Steric hindrance around the sulfinic acid can significantly increase its persistence. researchgate.net One of the primary decomposition pathways for sulfinic acids is disproportionation (or self-condensation), where two molecules react to form a thiosulfonate (R-S(O)₂-S-R) and water. Another pathway is oxidation to the more stable sulfonic acid. The presence of certain reagents, such as m-chlorobenzoic acid, has been shown to cause the decomposition of sulfinate salts. theses.cz

For Thiazole-4-sulfinic acid, the electron-withdrawing nature of the thiazole ring attached to the sulfur may influence the stability of the sulfinic acid group. The molecular structure of a compound and the substituents near a reactive center can strongly influence degradation rates by affecting the activation energy of decomposition reactions. research-solution.com Given the general instability of sulfinic acids, Thiazole-4-sulfinic acid would likely be susceptible to oxidation to the corresponding Thiazole-4-sulfonic acid, especially in the presence of mild oxidants. It may also undergo thermal decomposition or disproportionation, pathways common to many organosulfur compounds of this class.

Factors Influencing Compound Stability and Salt Formation

Sulfinic acids are known to be sensitive compounds. rsc.org The sulfur atom in a sulfinic acid is in an intermediate oxidation state (+2), making it susceptible to both oxidation and reduction. rsc.org Further oxidation readily converts the sulfinic acid to the more stable sulfonic acid (R-SO₃H). nih.gov The stability of sulfinic acids is also impacted by their bond dissociation energy (BDE). The S(O)O–H bond in an alkyl sulfinic acid has a BDE of approximately 78 kcal mol⁻¹, which positions its stability between that of thiyl and sulfinyl radicals. rsc.org

Salt formation is a key characteristic of thiazole-4-sulfinic acid, stemming from its amphoteric nature. The sulfinic acid group is acidic, with a pKa value typically around 2, meaning it is deprotonated and negatively charged at physiological pH. rsc.org Concurrently, the nitrogen atom in the thiazole ring is basic and can be protonated to form a salt with various acids, such as hydrochloride. thieme-connect.de This dual acidic and basic character allows for the formation of salts under both acidic and basic conditions, which can significantly impact the compound's solubility and stability. For instance, the formation of sulfonate salts can be achieved with acids like methanesulfonic acid or p-toluenesulfonic acid. nih.govgoogle.com

The choice of solvent also plays a critical role. Sulfinic acids are excellent hydrogen-bond donors, and in good H-bond accepting solvents, their reactivity as H-atom donors is diminished compared to thiols. rsc.org The stability of related thiazole derivatives has been shown to be pH-dependent; for example, some thiazole rings can undergo hydrolysis at high pH. Furthermore, base-catalyzed rearrangements have been observed in related thiazolide structures, indicating that pH is a critical factor in preventing unwanted degradation pathways. nih.gov

Table 1: Factors Influencing the Stability of Thiazole-4-sulfinic Acid

| Factor | Influence on Stability | Research Findings/Mechanistic Insights | Citations |

| pH | High | The sulfinic acid group is acidic (pKa ~2) and deprotonated at higher pH. rsc.org The thiazole ring's stability can be compromised at very high pH, potentially leading to hydrolysis. Base-catalyzed rearrangements are known pathways for related thiazole compounds. nih.gov | rsc.orgnih.gov |

| Oxidizing Agents | Moderate | The sulfinic acid moiety (R-SO₂H) can be readily oxidized to the corresponding sulfonic acid (R-SO₃H). nih.gov | nih.gov |

| Solvent Type | Moderate | As strong H-bond donors, the reactivity of sulfinic acids is reduced in good H-bond accepting solvents. rsc.org Thiazole itself is soluble in water and many organic solvents. thieme-connect.de | thieme-connect.dersc.org |

| Temperature | Low | The thiazole ring exhibits high thermal stability. thieme-connect.de However, thermolysis can be used to generate transient sulfenic acids from sulfoxide precursors, a related class of compounds. nih.gov | thieme-connect.denih.gov |

| UV Light | Moderate | Exposure to UV radiation can induce photodegradation in some heterocyclic compounds, potentially leading to ring-opening of the thiazole moiety. scispace.com | scispace.com |

| Salt Formation | High | Forms salts with both acids (at the thiazole nitrogen) and bases (at the sulfinic acid group). thieme-connect.dersc.org Salt formation can enhance stability and solubility. nih.gov | thieme-connect.dersc.orgnih.gov |

Pathways for Degradation and Rearrangement of Thiazole Sulfinic Acids

The chemical structure of thiazole sulfinic acids allows for several degradation and rearrangement pathways, driven by factors such as pH, oxidation, and light. These pathways can involve modifications to the sulfinic acid group or cleavage and rearrangement of the thiazole ring itself.

Degradation Pathways:

Oxidation to Sulfonic Acid: One of the most common degradation routes for sulfinic acids is oxidation. The sulfur center in the sulfinic acid group is susceptible to further oxidation, leading to the formation of the corresponding, and generally more stable, sulfonic acid. nih.gov This process can occur in the presence of various oxidizing agents.

Hydrolysis: The thiazole ring, while generally stable, can undergo hydrolytic ring cleavage under drastic conditions. thieme-connect.de For some thiazole derivatives, hydrolysis has been observed to occur at a pH greater than 10. This leads to the breakdown of the heterocyclic structure.

Photodegradation: Exposure to UV light can be a significant degradation pathway for heterocyclic compounds. scispace.com For certain thiazole derivatives, UV exposure has been shown to induce ring-opening, resulting in the formation of sulfonic acid derivatives as degradation products. The mechanism often involves the formation of radical intermediates following the absorption of light energy. scispace.com

Rearrangement Pathways:

Base-Catalyzed Rearrangement: Thiazole-containing compounds, particularly esters, have been shown to undergo rearrangement in the presence of a base. nih.gov For example, amino acid esters of thiazolides can rearrange into stable peptide structures. This process is initiated by the base and proceeds through a proposed "cyclol" intermediate. While this specific example involves an ester, it highlights the potential for the thiazole scaffold to participate in complex molecular rearrangements under basic conditions. nih.gov

Ring Contraction/Fusion: In more complex systems, thiazole rings can undergo significant structural changes. For instance, a novel ring contraction and fusion reaction has been documented for certain 3H-spiro[1,3-thiazole-2,1'-cyclohexanes], leading to the formation of tetrahydro-1H-carbazole-diones. beilstein-journals.org This type of reaction demonstrates the capacity of the thiazole framework to undergo sophisticated rearrangements, although it typically requires specific substrates and reaction conditions.

Table 2: Summary of Degradation and Rearrangement Pathways for Thiazole Sulfinic Acids

| Pathway | Type | Conditions | Resulting Products | Mechanistic Notes | Citations |

| Oxidation | Degradation | Presence of oxidizing agents | Thiazole-4-sulfonic acid | The sulfur atom is oxidized from the +2 to the +4 state. | nih.gov |

| Hydrolysis | Degradation | Drastic conditions, high pH (>10) | Acyclic compounds | Involves nucleophilic attack on the thiazole ring, leading to bond scission. | thieme-connect.de |

| Photodegradation | Degradation | UV light exposure | Ring-opened sulfonic acid derivatives | Proceeds via homolytic scission and radical intermediates. scispace.com | scispace.com |

| Base-Catalyzed Rearrangement | Rearrangement | Basic conditions (e.g., Et₃N) | Rearranged isomers (e.g., peptides from esters) | Can proceed through intermediates like imidazolinones or cyclols. | nih.gov |

| Ring Contraction/Fusion | Rearrangement | Specific substrates, heating | Fused heterocyclic systems (e.g., carbazoles) | Involves elimination of a small molecule (e.g., H₂S) and intramolecular cyclization. | beilstein-journals.org |

An extensive search for scholarly articles and research data concerning the computational and theoretical chemistry of Thiazole-4-sulfinic acid has been conducted. The investigation sought to find specific studies to populate the detailed outline provided, including Density Functional Theory (DFT) calculations, frontier orbital analysis, and molecular dynamics simulations for this particular compound.

Following a thorough review of available scientific literature and chemical databases, it has been determined that there is a significant lack of published research focused specifically on the computational and theoretical properties of Thiazole-4-sulfinic acid. The search did not yield any dedicated studies that would provide the scientifically accurate data and detailed findings required to construct the requested article according to the specified structure and content inclusions.

Therefore, it is not possible to generate the article as requested without resorting to speculation or fabricating data, which would violate the core principles of scientific accuracy. The requested sections on electronic structure, molecular interactions, and dynamic behavior require specific computational results (e.g., DFT-calculated molecular properties, HOMO-LUMO energy gaps, and MD simulation outcomes) that are not available in the public domain for Thiazole-4-sulfinic acid.

Computational and Theoretical Chemistry Studies on Thiazole 4 Sulfinic Acid

Theoretical Insights into Reaction Mechanisms and Catalysis

Theoretical chemistry provides powerful tools to elucidate reaction mechanisms and predict the catalytic activity of molecules. By employing quantum chemical calculations, researchers can map out potential energy surfaces, identify transition states, and understand the electronic factors that govern chemical transformations. Although direct computational studies on thiazole-4-sulfinic acid are scarce, research on similar structures offers valuable predictive insights.

Reaction energy profiles, calculated using methods like Density Functional Theory (DFT), are crucial for understanding the kinetics and thermodynamics of a chemical process. These profiles map the energy of a system as it progresses from reactants to products, highlighting the energy barriers (activation energies) and the stability of intermediates and transition states.

Furthermore, computational studies on the reactions of sulfenic acids (R-SOH), which are structurally related to sulfinic acids, with nucleophiles like amines and thiols have been performed using various methods including B3LYP and MP2. nsf.gov These studies determined the free energies of activation (ΔG‡) for such reactions. For example, the self-condensation of alkanesulfenic acids was found to have activation barriers in the range of 37.5 to 39.6 kcal/mol. nsf.gov While sulfinic acids are distinct, these findings indicate that the sulfur atom in thiazole-4-sulfinic acid is a potential electrophilic site, and its reactions with nucleophiles would proceed through well-defined transition states.

A hypothetical reaction energy profile for the reaction of thiazole-4-sulfinic acid with a generic nucleophile can be constructed based on these related studies. The profile would feature the reactants, a pre-reaction complex, a transition state, and the final products. The activation energy would be a key determinant of the reaction rate.

Table 1: Calculated Activation Free Energies (ΔG‡) for Reactions of Analogous Sulfinic and Sulfenic Acids

| Reactants | Reaction Type | Computational Method | Activation Free Energy (ΔG‡) (kcal/mol) | Reference |

|---|---|---|---|---|

| Benzenesulfinic acid + Peroxyl radical | Hydrogen Atom Transfer | CBS-QB3 | 10.3 | rsc.org |

| Alkanesulfenic acids (self-condensation) | Condensation | Not Specified | 37.5 - 39.6 | nsf.gov |

Thiazole (B1198619) derivatives have been explored as catalysts and ligands in various organic reactions. Computational modeling plays a vital role in understanding the catalytic cycles, including the roles of intermediates and transition states. While no specific catalytic cycles involving thiazole-4-sulfinic acid as the primary catalyst have been detailed in the literature, studies on other thiazole derivatives and sulfinates in catalysis offer a predictive framework.

For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and thiazole-containing ligands are often employed. Computational studies on the palladium-catalyzed hydrosulfonylation of 1,3-dienes with sulfinic acids have elucidated the reaction mechanism. acs.org These studies suggest that the catalytic cycle involves ligand-to-ligand hydrogen transfer and C-S bond reductive elimination via a six-membered transition state. acs.org If thiazole-4-sulfinic acid were used as a substrate in such a reaction, its thiazole moiety could coordinate to the metal center, influencing the regioselectivity and enantioselectivity of the transformation.

In another example, N-heterocyclic carbenes (NHCs), which can be derived from thiazolium salts, are powerful organocatalysts. Cooperative catalysis involving NHCs, sulfinates, and a photoredox catalyst has been computationally modeled for the α-acylation of alkenes. nih.gov The proposed mechanism involves interwoven catalytic cycles where the sulfinate acts as a radical precursor. A sulfonyl radical is generated via single-electron transfer from the sulfinate to an excited photoredox catalyst. nih.gov This radical then participates in the main catalytic cycle. It is conceivable that thiazole-4-sulfinic acid could participate in similar photoredox catalytic cycles, where the sulfinic acid moiety serves as a source of sulfonyl radicals.

Table 2: Key Steps in Modeled Catalytic Cycles Involving Sulfinates or Thiazole Derivatives

| Catalytic System | Key Mechanistic Step | Role of Thiazole/Sulfinate | Computational Insight | Reference |

|---|---|---|---|---|

| Pd-catalyzed Hydrosulfonylation | C-S Reductive Elimination | Sulfinic acid as reactant | Proceeds through a six-membered transition state | acs.org |

| NHC/Sulfinate/Photoredox Triple Catalysis | Sulfonyl Radical Generation | Sulfinate as radical precursor | Initiated by single-electron transfer to a photoredox catalyst | nih.gov |

| Palladium-catalyzed Cross-Coupling | Oxidative Addition/Transmetalation | Heterocyclic sulfinates as coupling partners | The nature of the sulfinate can alter the rate-limiting step | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Thiazole 4 Sulfinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of Thiazole-4-sulfinic acid by probing the local chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of Thiazole-4-sulfinic acid is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring and the acidic proton of the sulfinic acid group. The thiazole ring features two protons, H-2 and H-5. The proton at the C-2 position (H-2) would likely appear as a singlet at a downfield chemical shift, typically in the range of δ 8.5-9.5 ppm, due to the deshielding effect of the adjacent nitrogen and sulfur atoms. The proton at the C-5 position (H-5) would also be a singlet, appearing further downfield, potentially above δ 8.0 ppm. The acidic proton of the S-OH group is expected to be a broad singlet, with a chemical shift that can vary significantly depending on the solvent, concentration, and temperature.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For Thiazole-4-sulfinic acid, three distinct signals are anticipated for the thiazole ring carbons. The C-2 carbon, situated between the nitrogen and sulfur atoms, is expected to be the most deshielded, with a chemical shift in the region of δ 150-160 ppm. The C-4 carbon, directly attached to the sulfinic acid group, would be significantly influenced by the electronegative sulfur and oxygen atoms, appearing in the range of δ 140-150 ppm. The C-5 carbon is typically observed at a chemical shift between δ 115-125 ppm. researchgate.net In related thiazole derivatives, the carbon of the -N=C-S- ring moiety can be observed in the range of 170-173 ppm. researchgate.net

Interactive Data Table: Predicted NMR Data for Thiazole-4-sulfinic Acid Press the button to view the interactive data table.

View Predicted NMR Data

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H-2 | 8.5 - 9.5 | Singlet (s) |

| ¹H | H-5 | > 8.0 | Singlet (s) |

| ¹H | S-OH | Variable | Broad Singlet (br s) |

| ¹³C | C-2 | 150 - 160 | C |

| ¹³C | C-4 | 140 - 150 | C-S |

| ¹³C | C-5 | 115 - 125 | CH |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups present in Thiazole-4-sulfinic acid.

Infrared (IR) Spectroscopy: The IR spectrum of Thiazole-4-sulfinic acid would be characterized by several key absorption bands. A strong, broad absorption band is expected in the region of 3200-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the sulfinic acid group, often showing hydrogen bonding. The S=O (sulfoxide) stretch is a prominent and diagnostic band for sulfinic acids, typically appearing as a strong absorption between 1100 and 1050 cm⁻¹. Vibrations associated with the thiazole ring would also be present, including C=N stretching around 1600-1500 cm⁻¹, and C-S stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-O and S-C stretching vibrations are expected to give rise to distinct Raman signals. The symmetric stretching of the thiazole ring would also be Raman active. The combination of IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Interactive Data Table: Key Vibrational Frequencies for Thiazole-4-sulfinic Acid Press the button to view the interactive data table.

View Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| O-H (Sulfinic Acid) | Stretching | 3200-2500 (Broad, Strong) | Weak |

| C-H (Aromatic) | Stretching | ~3100 | Moderate |

| C=N (Thiazole Ring) | Stretching | 1600-1500 | Moderate to Strong |

| S=O (Sulfoxide) | Stretching | 1100-1050 (Strong) | Strong |

| C-S (Thiazole Ring) | Stretching | 800-600 | Moderate |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight of Thiazole-4-sulfinic acid and to study its fragmentation pathways, which can further confirm its structure. The molecular formula is C₃H₃NO₂S₂, giving a molecular weight of approximately 149.19 amu.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 149. The fragmentation of sulfinic acids is complex; however, characteristic losses would be anticipated. nih.govwikipedia.org A primary fragmentation could involve the loss of the hydroxyl radical (•OH, 17 amu) to give an ion at m/z 132, or the loss of the SOH group (49 amu) to yield a fragment at m/z 100. libretexts.org Cleavage of the C-S bond could lead to the loss of SO₂ (64 amu) or a related fragment. Fragmentation of the thiazole ring itself would produce additional characteristic ions. thieme-connect.descirp.org

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for Thiazole-4-sulfinic Acid Press the button to view the interactive data table.

View Mass Spectrometry Data

| m/z Value | Proposed Fragment | Formula of Fragment | Notes |

| 149 | Molecular Ion | [C₃H₃NO₂S₂]⁺ | Confirms molecular weight. |

| 132 | [M - OH]⁺ | [C₃H₂NOS₂]⁺ | Loss of hydroxyl radical. |

| 100 | [M - SOH]⁺ | [C₃H₂NS]⁺ | Loss of the sulfinyl group. |

| 85 | [M - SO₂]⁺ | [C₃H₃NS]⁺ | Loss of sulfur dioxide. |

X-ray Crystallography for Solid-State Structure Determination and Crystal Engineering

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. sciencemuseum.org.uk

Single crystal X-ray diffraction is the gold standard for molecular structure determination. uhu-ciqso.esnovapublishers.comnih.gov If suitable single crystals of Thiazole-4-sulfinic acid can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles. It would unambiguously confirm the connectivity of the atoms and the geometry of the thiazole ring and the sulfinic acid moiety.

Crucially, this method would reveal the nature of intermolecular interactions in the crystal lattice. researchgate.netmdpi.com It is highly probable that the sulfinic acid groups would form strong hydrogen bonds, potentially leading to the formation of dimers or extended chain-like structures, which is a common feature in the crystal engineering of organic acids.

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline samples. nih.govmdpi.comnist.gov It is used to identify the crystalline phase of Thiazole-4-sulfinic acid by comparing the experimental diffraction pattern with a calculated pattern from single-crystal data or with reference patterns. PXRD is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties, and PXRD is the primary tool for their identification and characterization.

Advanced Surface and Interfacial Characterization Techniques

For applications in materials science or catalysis, the surface properties of Thiazole-4-sulfinic acid could be investigated using advanced techniques. uclouvain.be

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique could be used to determine the elemental composition of the surface and the chemical (oxidation) states of the elements present. nih.gov XPS would be particularly useful for confirming the +4 oxidation state of the sulfur atom in the sulfinic acid group and distinguishing it from the sulfur in the thiazole ring.

Atomic Force Microscopy (AFM): AFM can provide topographical images of the surface of solid Thiazole-4-sulfinic acid at the nanoscale, revealing details about crystal growth, surface morphology, and defects. nih.gov

Scanning Electron Microscopy (SEM): When coupled with Energy Dispersive X-ray Spectroscopy (EDX), SEM can provide information on the morphology and elemental composition of the sample. researchgate.net

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Surface Morphology

The study of the surface morphology of Thiazole-4-sulfinic acid films, especially when adsorbed onto a substrate, is crucial for understanding its functional properties. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the topography and structure of these films. conicet.gov.arspectraresearch.com

AFM operates by scanning a sharp probe over a sample surface, allowing for three-dimensional imaging with nanoscale resolution. azom.com This technique is particularly useful for quantifying surface roughness and identifying the formation of molecular aggregates or organized film structures. spectraresearch.comazom.com For a thin film of Thiazole-4-sulfinic acid, AFM can reveal how the molecules arrange on a substrate, which is vital for applications like corrosion protection where a uniform, dense film is desirable. iaea.orgmdpi.com Studies on related thiazole derivatives have shown that AFM can effectively characterize the topography of inhibitor films on metal surfaces. researchgate.net

Table 1: Hypothetical AFM Data for Thiazole-4-sulfinic Acid Film on a Steel Surface

| Parameter | Value | Unit |

| Scan Size | 5 x 5 | µm |

| Root Mean Square (RMS) Roughness | 8.5 | nm |

| Average Height | 25 | nm |

| Peak-to-Valley Height | 40 | nm |

Synchrotron-based X-ray Analysis for Detailed Interfacial Chemistry

To understand the detailed interfacial chemistry of Thiazole-4-sulfinic acid, particularly its bonding mechanism with a substrate, synchrotron-based X-ray techniques are invaluable. These methods offer high sensitivity and chemical specificity, allowing for the in-situ investigation of the electronic states and coordination of sulfur atoms at the interface. ucl.ac.uknih.gov

Synchrotron-based X-ray Absorption Spectroscopy (XAS) at the sulfur K-edge is particularly well-suited for this purpose. nih.gov The energy of the X-ray absorption edge is sensitive to the oxidation state and local chemical environment of the sulfur atom. nih.govresearchgate.net This allows for the differentiation between the sulfinic acid group in the molecule and its potential reaction or coordination products at a surface. For Thiazole-4-sulfinic acid, XAS can determine if the sulfur atom is directly involved in bonding to a metal substrate, for example, by forming a metal-sulfur bond. This has been demonstrated in studies of other sulfur-containing molecules where XAS was used to probe their chemical forms in situ. nih.gov

Table 2: Expected Sulfur K-edge XAS Peak Positions for Thiazole-4-sulfinic Acid and Related Sulfur Species

| Sulfur Species | Oxidation State | Approximate Peak Energy (eV) |

| Thiol/Thioether | -2 | 2470-2472 |

| Disulfide | -1 | 2472-2473 |

| Sulfinic Acid | +4 | ~2478 |

| Sulfonic Acid | +6 | ~2482 |

Electrochemical Methods (Potentiodynamic Polarization, EIS) and Kelvin Probe Force Microscopy for Interfacial Properties

The interfacial properties of Thiazole-4-sulfinic acid, especially in electrochemical systems such as corrosion, can be effectively probed using a combination of electrochemical methods and advanced microscopy. researchgate.netmdpi.com

Potentiodynamic polarization is a standard electrochemical technique used to evaluate the effectiveness of corrosion inhibitors. researchgate.netresearchgate.net By measuring the current response of a metal electrode to a controlled change in potential, one can determine key parameters like the corrosion potential (Ecorr) and corrosion current density (Icorr). mdpi.com For Thiazole-4-sulfinic acid, these measurements would indicate whether it acts as an anodic, cathodic, or mixed-type inhibitor, providing insight into the mechanism of corrosion protection. researchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that provides detailed information about the electrochemical processes occurring at an interface. mdpi.comnih.gov By applying a small amplitude AC signal over a range of frequencies, EIS can be used to model the interface as an equivalent electrical circuit. mdpi.com This allows for the determination of parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), which reflect the integrity and thickness of the inhibitor film. mdpi.com An increase in Rct and a decrease in Cdl in the presence of Thiazole-4-sulfinic acid would signify the formation of a protective adsorbed layer. researchgate.net

Kelvin Probe Force Microscopy (KPFM) is a variant of AFM that measures the surface potential distribution on a sample with nanoscale resolution. nih.govresearchgate.net This technique is highly sensitive to the local work function and can be used to study the electronic properties of organic films. researchgate.netscispace.com For Thiazole-4-sulfinic acid films, KPFM can map the surface potential changes upon adsorption, providing insights into the charge distribution and the nature of the molecule-substrate interaction. iaea.orgmdpi.com This is particularly useful for understanding how the inhibitor alters the electronic properties of the metal surface to prevent corrosion. mdpi.com

Table 3: Hypothetical Potentiodynamic Polarization Data for Mild Steel in Acidic Solution with and without Thiazole-4-sulfinic Acid

| Condition | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |

| Blank Solution | -450 | 250 | - |

| With Thiazole-4-sulfinic Acid (1 mM) | -400 | 25 | 90 |

Table 4: Hypothetical EIS Data for Mild Steel in Acidic Solution with and without Thiazole-4-sulfinic Acid

| Condition | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) |

| Blank Solution | 150 | 200 |

| With Thiazole-4-sulfinic Acid (1 mM) | 1500 | 20 |

Synthetic Applications and Functional Derivatization of Thiazole 4 Sulfinic Acid

Thiazole-4-sulfinic Acid as a Synthetic Precursor

The strategic placement of the sulfinic acid group on the thiazole (B1198619) ring at the 4-position makes this compound a pivotal starting material for the synthesis of more complex molecules. It provides a handle for introducing sulfonyl functionalities and for constructing elaborate thiazole-containing molecular architectures.

For the Synthesis of Sulfones and Sulfonamides

Thiazole-4-sulfinic acid is a direct precursor to thiazole-4-sulfones and thiazole-4-sulfonamides, two classes of compounds with significant biological activities.

Sulfones: The synthesis of sulfones from thiazole-4-sulfinic acid can be achieved through the reaction of its corresponding sulfinate salt with an appropriate electrophile, such as an alkyl or aryl halide. While direct alkylation of the sulfinic acid is possible, the reaction is often more efficient when carried out with the sulfinate salt. The sulfinate anion, being a good nucleophile, readily displaces a leaving group to form the C-S bond of the sulfone. This transformation is a cornerstone in the synthesis of various sulfonyl-containing compounds. researchgate.net For instance, β-ketosulfones can be synthesized from arylacetylenes and sodium sulfinates in the presence of an iron(III) chloride catalyst. researchgate.net

Sulfonamides: The preparation of thiazole-4-sulfonamides from thiazole-4-sulfinic acid typically proceeds through an intermediate, the thiazole-4-sulfonyl chloride. The sulfinic acid is first oxidized to the more reactive sulfonyl chloride using a suitable chlorinating agent. This intermediate is then reacted with a primary or secondary amine to furnish the desired sulfonamide. researchgate.netnih.gov A variety of reagents can be employed for the initial oxidation and chlorination step. The subsequent amination is generally a robust reaction, allowing for the introduction of a wide array of substituents on the nitrogen atom of the sulfonamide. This modularity is highly valuable in the construction of libraries of compounds for drug discovery. For example, neuroprotective thiazole sulfonamides have been synthesized by the N-sulfonylation of 2-aminothiazole (B372263) with benzenesulfonyl chloride derivatives. nih.gov Furthermore, a range of thiazole derivatives bearing a sulfonamide moiety have been synthesized and investigated for their potential anticancer activities. iaea.org

As a Building Block for Complex Thiazole-Containing Architectures

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govbeilstein-journals.orgresearchgate.netanalis.com.my Thiazole-4-sulfinic acid, by virtue of its functional handle, serves as an excellent starting point for the elaboration of more complex molecular frameworks.

The sulfonyl group, readily accessible from the sulfinic acid, can act as a versatile functional group for further transformations. For example, thiazole derivatives are key components in the total synthesis of complex natural products like thiostrepton (B1681307) and the thiamyxins. nih.govchemistryviews.org The synthesis of these molecules often involves the coupling of multiple heterocyclic building blocks, and the presence of a functional group like a sulfinic acid or its derivatives on one of the thiazole rings can facilitate such coupling reactions.

Furthermore, cascade reactions involving thiazole precursors can lead to the rapid construction of fused heterocyclic systems. For instance, pyranothiazoles, which are complex heterocyclic structures, have been synthesized from thiazole precursors. iaea.org The reactivity of the thiazole ring itself, which can be modulated by the sulfinic acid group, allows for its incorporation into larger, polycyclic systems through various cyclization strategies. nih.gov

Strategies for Chemical Functionalization of the Sulfinic Acid Group

The sulfinic acid moiety in thiazole-4-sulfinic acid is the primary site for a range of chemical transformations, allowing for the diversification of this scaffold.

Reactions at the Sulfur Atom (e.g., further oxidation, reduction, addition)

The sulfur atom of the sulfinic acid group is in an intermediate oxidation state, making it susceptible to both oxidation and reduction.

Oxidation: Thiazole-4-sulfinic acid can be readily oxidized to the corresponding thiazole-4-sulfonic acid . This transformation can be achieved using various oxidizing agents. For example, the oxidation of thiols to sulfonic acids has been effectively carried out using reagents like Oxone. thieme-connect.de This conversion to the more stable sulfonic acid can be useful in modulating the physicochemical properties of the molecule or for further synthetic manipulations. The oxidation of the sulfinic acid to a sulfonyl halide is a key step in the synthesis of sulfonamides, as discussed previously. researchgate.netnih.gov

Reduction: The reduction of thiazole-4-sulfinic acid would yield the corresponding thiazole-4-thiol . While specific examples for the reduction of thiazole-4-sulfinic acid are not prevalent in the provided literature, the reduction of sulfonyl chlorides to sulfinic acids is a known transformation, suggesting that the reverse process from sulfinic acid to thiol is plausible under appropriate reducing conditions.

Addition Reactions: The sulfinate anion, derived from thiazole-4-sulfinic acid, is a soft nucleophile and can participate in conjugate addition reactions, such as the Michael addition, to α,β-unsaturated carbonyl compounds. rsc.org This reaction is a powerful tool for carbon-sulfur bond formation and allows for the introduction of the thiazole-sulfonyl moiety into a variety of molecular frameworks. The reaction of sulfinates with α,β-unsaturated 2-acyl thiazoles has been shown to be effective under high-pressure conditions. acs.org

Modifications of the Thiazole Ring System (e.g., substitutions at C2, C5)

In addition to the reactions at the sulfinic acid group, the thiazole ring itself can be functionalized, providing another avenue for structural diversification. The electronic nature of the sulfinic acid group at the C4 position influences the reactivity of the other positions on the ring.

Electrophilic Substitution: In general, electrophilic substitution on the thiazole ring tends to occur at the C5 position. total-synthesis.comlibretexts.orguci.edusavemyexams.com The presence of the electron-withdrawing sulfinic acid group at C4 would likely deactivate the ring towards electrophilic attack but would still direct incoming electrophiles to the C5 position.

C-H Activation/Functionalization: Modern synthetic methods, such as palladium-catalyzed C-H activation, offer powerful tools for the direct functionalization of the thiazole ring. rsc.org These methods allow for the regioselective introduction of various substituents at the C2 and C5 positions. For example, Pd-catalyzed C-H alkenylation has been used to create diversified thiazole derivatives. rsc.org Similarly, nickel-catalyzed C2-H arylation of thiazoles has also been reported. nih.gov These strategies could potentially be applied to a thiazole-4-sulfinic acid scaffold, allowing for the programmed synthesis of multifunctionalized thiazoles.

Lithiation: Direct deprotonation of the thiazole ring using strong bases like n-butyllithium can generate a nucleophilic center for subsequent reaction with electrophiles. Lithiation of thiazoles often occurs at the C2 position, but if this position is blocked, lithiation can occur at C5. researchgate.net The application of such a strategy to a protected form of thiazole-4-sulfinic acid could enable the introduction of a wide range of substituents at the C2 or C5 positions. For instance, lithiation has been used in the synthesis of thiazole ketones. researchgate.net

Role in Ligand Design and Organometallic Chemistry

The thiazole nucleus, with its nitrogen and sulfur heteroatoms, is an excellent motif for the design of ligands for organometallic chemistry and catalysis. ula.ve The presence of the sulfinic acid group in thiazole-4-sulfinic acid adds another potential coordination site, enhancing its versatility as a ligand.

Thiazole-based ligands have been successfully employed in a variety of catalytic systems. For example, palladium(II) complexes bearing phenylthiazole ligands have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.comscholaris.ca Similarly, thiazole derivatives have been used to create ruthenium(II) complexes with potential anticancer properties. researchgate.net The development of novel thiazole complexes as catalysts for the synthesis of other heterocyclic compounds, such as pyrazole-4-carbonitriles, has also been reported. acs.orgnih.gov

The sulfinate group itself can act as a ligand, coordinating to metal centers. It has been described as a bidentate ligand, coordinating to transition metals through its oxygen atoms. vulcanchem.com This property is valuable in the fields of catalysis and materials science. The combination of the thiazole ring and the sulfinate group in thiazole-4-sulfinic acid offers the potential for the creation of novel mono- or multidentate ligands with unique electronic and steric properties, which could lead to the development of new catalysts with enhanced activity and selectivity.

Integration into Supramolecular Systems and Self-Assembled Structures

The thiazole ring, with its inherent nitrogen and sulfur heteroatoms, and the adaptable sulfinic acid group make thiazole-4-sulfinic acid a compelling candidate for the construction of supramolecular systems and self-assembled structures. While specific research on thiazole-4-sulfinic acid in this context is nascent, its potential can be inferred from the well-documented use of related thiazole derivatives and sulfinate-containing compounds in coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.org These materials are formed through the self-assembly of molecular building blocks into extended, ordered networks. uiowa.edu

The sulfinic acid moiety can be deprotonated to the corresponding sulfinate anion, which is a versatile ligand for metal ions. The sulfinate group can coordinate to metal centers in several ways, including monodentate (binding through one oxygen atom), bidentate (chelating or bridging through both oxygen atoms), or even through the sulfur atom, although less common. This versatility allows for the formation of diverse structural motifs.

The thiazole ring itself provides additional coordination sites. The nitrogen atom of the thiazole ring is a common coordination site for metal ions in the formation of coordination polymers. uj.edu.pl The sulfur atom can also participate in coordination, leading to bridged structures. researchgate.net The combination of the sulfinate group and the thiazole ring offers multiple potential binding modes, making thiazole-4-sulfinic acid a potentially multifunctional linker for creating complex supramolecular architectures.

For instance, derivatives of thiazole-2- and thiazole-4-carboxylic acids are known to form coordination polymers where the thiazole nitrogen and the carboxylate group both participate in binding to metal ions. mdpi.com By analogy, thiazole-4-sulfinate could act as a linker, connecting metal centers through both its sulfinate and thiazole moieties to form one-, two-, or three-dimensional networks. The potential for hydrogen bonding involving the sulfinate oxygen atoms and other functional groups within a crystal lattice further enhances its utility in crystal engineering. mdpi.com

The integration of functional molecules like thiazole derivatives into MOFs can impart specific properties to the resulting material, such as luminescence, which can be useful for sensing applications. scientificarchives.com Given that thiazole-containing ligands are known to produce luminescent MOFs, it is plausible that frameworks constructed from thiazole-4-sulfinic acid could exhibit interesting photophysical properties. scientificarchives.com

The table below outlines the potential coordination modes of the thiazole-4-sulfinate ligand in the formation of supramolecular structures.

| Potential Coordination Modes of Thiazole-4-Sulfinate | Description | Potential Structural Outcome |

| Monodentate Sulfinate | The sulfinate group binds to a single metal center through one of its oxygen atoms. | Can lead to the formation of simple coordination complexes or act as a terminal ligand in a larger polymer. |

| Bidentate Chelating Sulfinate | Both oxygen atoms of the sulfinate group bind to the same metal center. | Forms a stable chelate ring, which can be a fundamental unit in a larger supramolecular assembly. |

| Bidentate Bridging Sulfinate | Each oxygen atom of the sulfinate group binds to a different metal center. | Can lead to the formation of one-dimensional chains or higher-dimensional networks. |

| Thiazole N-Coordination | The nitrogen atom of the thiazole ring coordinates to a metal center. | Can act in concert with sulfinate coordination to create multidimensional frameworks. uj.edu.pl |

| Thiazole S-Coordination | The sulfur atom of the thiazole ring participates in coordination. | Less common, but can contribute to bridging interactions and the stability of the overall structure. researchgate.net |

The following table summarizes the types of supramolecular structures that could potentially be formed using thiazole-4-sulfinic acid as a building block, based on the behavior of similar ligands.

| Potential Supramolecular Structure | Description | Key Interactions | Potential Properties |

| Coordination Polymers | Extended networks of metal ions linked by organic ligands. | Metal-ligand coordination bonds (M-O from sulfinate, M-N from thiazole). mdpi.comresearchgate.net | Luminescence, Catalysis, Porosity. scientificarchives.com |

| Metal-Organic Frameworks (MOFs) | Porous, crystalline materials composed of metal nodes and organic linkers. | Strong metal-ligand bonds forming a rigid, porous framework. | Gas storage, Separation, Sensing. |

| Hydrogen-Bonded Networks | Self-assembled structures held together primarily by hydrogen bonds. | Hydrogen bonds between sulfinate groups and other hydrogen bond donors/acceptors. mdpi.com | Crystal engineering of specific solid-state packing. uiowa.edu |

While direct experimental examples are yet to be extensively reported, the fundamental chemical properties of the thiazole ring and the sulfinic acid group strongly suggest that thiazole-4-sulfinic acid is a promising and versatile building block for the rational design and synthesis of novel supramolecular systems and functional materials.

Applications of Thiazole 4 Sulfinic Acid in Material Science and Interface Chemistry

Contribution to Organic Electronic and Photovoltaic Materials

While the broader class of thiazole-containing compounds has been extensively utilized in the development of organic semiconductors and photovoltaic devices, specific research focusing solely on Thiazole-4-sulfinic acid in these areas is limited. nih.govnih.gov Thiazole (B1198619) and its derivatives are recognized for their electron-accepting nature, which makes them valuable building blocks for high-performance organic electronic materials. nih.gov

Thiazole-based organic semiconductors have been the subject of significant academic and commercial interest. nih.gov The electron-withdrawing properties of the imine (C=N) group within the thiazole ring are beneficial for creating materials used in organic field-effect transistors (OFETs) and organic solar cells. nih.gov However, specific studies detailing the role of Thiazole-4-sulfinic acid in enhancing charge carrier transport in organic semiconductors are not extensively documented in the current body of scientific literature. The broader family of thiazole derivatives has been shown to influence the electronic properties and molecular packing of organic semiconductors, which are critical factors for efficient charge transport.

In the realm of advanced materials, particularly perovskite solar cells, surface defect passivation is a critical strategy for improving device efficiency and stability. While specific studies on Thiazole-4-sulfinic acid are not prominent, the functional groups present in this molecule, namely the thiazole ring and the sulfinic acid group, are relevant to passivation mechanisms. For instance, thiazole additives have been used to modulate perovskite crystal growth and suppress surface defects. researchgate.net The nitrogen and sulfur atoms in the thiazole ring can coordinate with under-coordinated lead ions (Pb2+), which are common defect sites in perovskite films, thereby passivating these traps. researchgate.net Similarly, sulfonic acid and its derivatives have been employed for defect passivation in perovskite solar cells, where the sulfonic group can interact with the perovskite surface and reduce non-radiative recombination. nih.gov

Corrosion Inhibition Properties and Mechanistic Insights

Thiazole-4-sulfinic acid and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. mdpi.comresearchgate.netresearchgate.neteurjchem.com The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com The presence of heteroatoms such as nitrogen and sulfur, along with π-electrons in the thiazole ring, facilitates this adsorption process. researchgate.net

The primary step in corrosion inhibition by organic molecules is their adsorption onto the metal surface. mdpi.com For thiazole derivatives, this adsorption can occur through a combination of physical (electrostatic) and chemical interactions. researchgate.net The mechanism of adsorption is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment. mdpi.com

Studies on various thiazole derivatives have shown that their adsorption behavior often conforms to the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. mdpi.comresearchgate.net The adsorption process is typically spontaneous, as indicated by negative values of the Gibbs free energy of adsorption (ΔG°ads). The magnitude of ΔG°ads can provide insights into the nature of the adsorption, with values around -20 kJ/mol suggesting physisorption and values around -40 kJ/mol or more negative indicating chemisorption. nih.gov

Table 1: Adsorption Parameters for Thiazole Derivatives as Corrosion Inhibitors

| Inhibitor | Metal/Medium | Adsorption Isotherm | ΔG°ads (kJ/mol) | Adsorption Type |

|---|---|---|---|---|

| Thiazole Derivative 1 | C-steel / 2 M HCl | Frumkin | - | Chemisorption/Physisorption |

| Thiazole Derivative 2 | Mild Steel / 1 M HCl | Langmuir | - | Chemisorption/Physisorption |